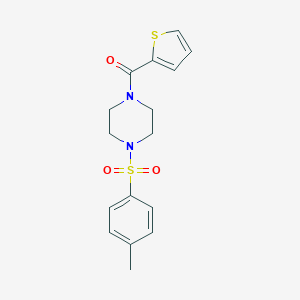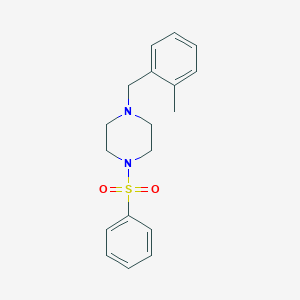![molecular formula C24H26N2O3 B248800 1-(3,5-DIMETHOXYBENZOYL)-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE](/img/structure/B248800.png)
1-(3,5-DIMETHOXYBENZOYL)-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-DIMETHOXYBENZOYL)-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-DIMETHOXYBENZOYL)-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of the piperazine derivative. This can be achieved by reacting naphthalene-2-carboxaldehyde with piperazine under reflux conditions in the presence of a suitable solvent like ethanol.
Coupling with 3,5-Dimethoxybenzoyl Chloride: The piperazine derivative is then coupled with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out at room temperature to avoid decomposition of the reactants.
Purification: The final product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced aromatic compounds.
Substitution: Halogenated aromatic compounds and other substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 1-(3,5-DIMETHOXYBENZOYL)-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions between aromatic compounds and biological macromolecules. Its structure allows it to interact with proteins and nucleic acids, providing insights into molecular recognition processes.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its piperazine moiety is a common feature in many pharmaceuticals, and its aromatic components can enhance binding affinity to biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-(3,5-DIMETHOXYBENZOYL)-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to proteins, altering their conformation and activity. This binding can affect various cellular pathways, leading to changes in cell function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3,4-Dimethoxy-phenyl)-(4-naphthalen-2-ylmethyl-piperazin-1-yl)-methanone
- (3,5-Dimethoxy-phenyl)-(4-benzyl-piperazin-1-yl)-methanone
- (3,5-Dimethoxy-phenyl)-(4-phenyl-piperazin-1-yl)-methanone
Uniqueness
Compared to similar compounds, 1-(3,5-DIMETHOXYBENZOYL)-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE stands out due to its unique combination of methoxy and naphthyl groups. This structure provides distinct electronic and steric properties, enhancing its reactivity and binding affinity in various applications.
Propriétés
Formule moléculaire |
C24H26N2O3 |
|---|---|
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
(3,5-dimethoxyphenyl)-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H26N2O3/c1-28-22-14-21(15-23(16-22)29-2)24(27)26-11-9-25(10-12-26)17-18-7-8-19-5-3-4-6-20(19)13-18/h3-8,13-16H,9-12,17H2,1-2H3 |
Clé InChI |
ARIXFOGYXPEKHD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC4=CC=CC=C4C=C3)OC |
SMILES canonique |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC4=CC=CC=C4C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4-METHOXYPHENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B248721.png)

![(4-FLUOROPHENYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE](/img/structure/B248724.png)
![2-Phenyl-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone](/img/structure/B248729.png)
![Methyl 4-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}carbonyl)phenyl ether](/img/structure/B248730.png)



![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-bromophenoxy)ethanone](/img/structure/B248739.png)
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(biphenyl-4-yloxy)ethanone](/img/structure/B248740.png)
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B248741.png)
